5-Amino-1H-imidazol-4-carboxamida hidratada

Descripción general

Descripción

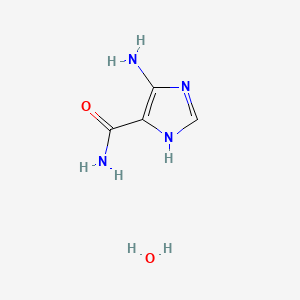

5-Amino-1H-imidazole-4-carboxamide hydrate is a chemical compound with the molecular formula C4H6N4O•XH2O. It is an aminoimidazole derivative and is often used as a synthetic precursor in various chemical reactions. This compound is known for its role in the synthesis of other significant molecules, particularly in the fields of medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Amino-1H-imidazole-4-carboxamide hydrate is being studied for its potential as a pharmaceutical agent. Its structural properties allow it to function as a building block for more complex molecules. Research has indicated that derivatives of this compound may exhibit biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development.

- Anticancer Activity : The compound has demonstrated cytotoxicity against various cancer cell lines. For instance, it has been tested against human cancer cell lines with promising results indicating selective toxicity towards tumor cells .

Enzyme Inhibition

Research indicates that 5-Amino-1H-imidazole-4-carboxamide hydrate can modulate enzymatic pathways involved in disease processes. Its mechanism involves interactions with specific enzymes or receptors, highlighting its potential in drug design targeting various diseases .

Biological Research

The compound is also being explored for its role in biological systems:

- Cryptosporidiosis Treatment : It is being investigated as part of a series of bumped kinase inhibitors (BKIs) aimed at treating infections caused by Cryptosporidium parvum, particularly in vulnerable populations such as malnourished infants .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of 5-Amino-1H-imidazole-4-carboxamide hydrate on several cancer cell lines. The results indicated that the compound exhibited lower IC₅₀ values compared to non-cancerous cells, suggesting a selective action against cancerous cells. The study concluded that further exploration into its derivatives could yield effective anticancer agents .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of 5-Amino-1H-imidazole-4-carboxamide hydrate were synthesized and tested against various bacterial strains. These derivatives showed significant inhibitory effects, supporting their potential use in developing new antibiotics .

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-1H-imidazole-4-carboxamide hydrate, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the response to metabolic stress .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . By mimicking the structure of AMP, AICAR is able to bind to AMPK, leading to its activation . This activation triggers a cascade of events that help the cell adapt to metabolic stress, such as enhancing glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .

Biochemical Pathways

AICAR is an intermediate in the generation of inosine monophosphate . It affects various biochemical pathways, primarily those related to energy metabolism. The activation of AMPK by AICAR leads to the inhibition of anabolic pathways (like fatty acid synthesis) and the stimulation of catabolic pathways (like fatty acid oxidation), thereby promoting ATP production and restoring energy balance within the cell .

Pharmacokinetics

It’s known that aicar can be used clinically to treat and protect against cardiac ischemic injury .

Result of Action

The activation of AMPK by AICAR leads to a variety of molecular and cellular effects. These include the enhancement of glucose uptake, the promotion of fatty acid oxidation, and the stimulation of mitochondrial biogenesis . These effects help to restore energy balance within the cell, making AICAR a potential therapeutic agent for conditions related to energy metabolism, such as diabetes .

Action Environment

The action, efficacy, and stability of AICAR can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of AICAR, which in turn can influence its bioavailability . Additionally, the presence of other substances, such as inhibitors or activators of AMPK, can also affect the action of AICAR

Análisis Bioquímico

Biochemical Properties

5-Amino-1H-imidazole-4-carboxamide hydrate is involved in the generation of inosine monophosphate and is an analog of adenosine monophosphate (AMP) that can stimulate AMP-dependent protein kinase (AMPK) activity . It interacts with enzymes such as the bifunctional purine biosynthesis protein PURH .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways and gene expression. For instance, it has been associated with antihyperalgesia and the inhibition of nociceptive signaling in the spinal cord in models of paw inflammation . It also triggers GLUT4 trafficking, which is crucial for glucose transport into cells .

Molecular Mechanism

At the molecular level, 5-Amino-1H-imidazole-4-carboxamide hydrate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity, which plays a key role in cellular energy homeostasis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5-Amino-1H-imidazole-4-carboxamide hydrate can change. For instance, it has been shown that Tbc1d1 temporally acquires insulin responsiveness, which triggers GLUT4 trafficking .

Metabolic Pathways

5-Amino-1H-imidazole-4-carboxamide hydrate is involved in purine metabolism. It is an intermediate in the generation of inosine monophosphate . It is synthesized in both routes but used only in purine biosynthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 5-Amino-1H-imidazole-4-carboxamide involves the hydrolysis of commercially available hypoxanthine. This one-step synthesis is highly efficient and environmentally friendly, significantly reducing production costs . The key hydrolysis step and practical isolation techniques enable a streamlined manufacturing process.

Industrial Production Methods

In industrial settings, the synthesis of 5-Amino-1H-imidazole-4-carboxamide typically involves the use of hypoxanthine as a starting material. The process is optimized to ensure high yield and purity, with minimal environmental impact. The development of this method has made the compound more accessible for various applications in research and industry.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various derivatives of 5-Amino-1H-imidazole-4-carboxamide, such as 4-(N′-benzoylcarbamoyl)amino-5-imidazolecarboxamide and 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate .

Comparación Con Compuestos Similares

Similar Compounds

5-Aminoimidazole-4-carboxamide: This compound is structurally similar and shares many of the same applications.

5-Aminoimidazole-4-carbonitrile: Another similar compound used in the synthesis of various biochemical reagents.

Uniqueness

What sets 5-Amino-1H-imidazole-4-carboxamide apart is its high efficiency in synthesis and its significant role in the production of anticancer drugs. Its ability to activate AMPK also makes it a valuable compound in metabolic research.

Actividad Biológica

5-Amino-1H-imidazole-4-carboxamide hydrate, often referred to as AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside), is a significant compound in biochemical research, particularly due to its role as an activator of AMP-activated protein kinase (AMPK). This article explores its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of 5-Amino-1H-imidazole-4-carboxamide hydrate is with a molecular weight of 114.12 g/mol. It is classified as an imidazole derivative and is structurally related to adenosine monophosphate (AMP), which allows it to mimic AMP's effects in cellular processes.

AICAR primarily functions by activating AMPK, a crucial enzyme involved in cellular energy homeostasis. Activation of AMPK promotes various metabolic processes, including:

- Increased glucose uptake : AICAR enhances glucose transport into cells, particularly muscle cells, which can be beneficial in conditions like insulin resistance.

- Fatty acid oxidation : By activating AMPK, AICAR promotes the breakdown of fatty acids for energy.

- Inhibition of lipogenesis : It reduces the synthesis of fats, thereby influencing lipid metabolism.

Metabolic Disorders

Research indicates that AICAR may have therapeutic potential in treating metabolic disorders such as type 2 diabetes and obesity. Studies have shown that AICAR administration can lead to improved insulin sensitivity and reduced blood glucose levels in animal models.

Cancer Research

AICAR's role in cancer therapy is also under investigation. Its ability to activate AMPK may inhibit tumor growth by promoting energy stress pathways that cancer cells rely on for survival. Some studies suggest that AICAR could enhance the efficacy of existing chemotherapy agents by sensitizing cancer cells to treatment .

Study 1: AMPK Activation in Skeletal Muscle

In a controlled study involving skeletal muscle cells, AICAR was shown to significantly increase AMPK activity and enhance glucose uptake by approximately 50% compared to control groups. This suggests its potential use in managing glucose levels in diabetic patients .

Study 2: Inhibition of Tumor Growth

A study published in the Journal of Medicinal Chemistry demonstrated that AICAR could inhibit the proliferation of certain cancer cell lines by activating AMPK-dependent pathways. The results indicated a dose-dependent reduction in cell viability .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.H2O/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOSYMLDDLWPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64236-33-5 | |

| Record name | 4-Aminoimidazol-5-carboxamid hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.